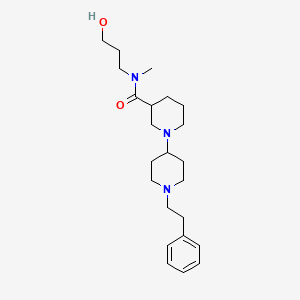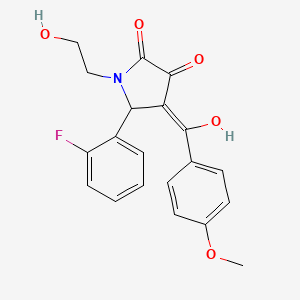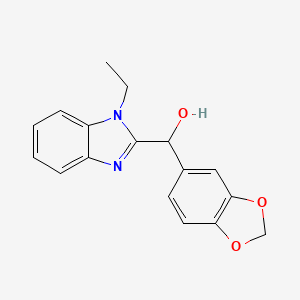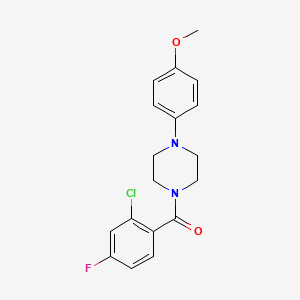![molecular formula C21H19NO2 B5441233 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5441233.png)
4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as DMNQ and is widely used in biochemical and physiological studies. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS) and is used to study oxidative stress and its effects on cellular processes.
作用機序
DMNQ generates 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone by accepting electrons from cellular components such as NADH and NADPH. This electron transfer leads to the formation of superoxide anion radicals, which can further react with other molecules to generate other 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone such as hydrogen peroxide and hydroxyl radicals. These 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone can then cause oxidative damage to cellular components such as lipids, proteins, and DNA.
Biochemical and Physiological Effects
DMNQ has been shown to have various biochemical and physiological effects. DMNQ-induced oxidative stress can activate various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways are involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. DMNQ-induced oxidative stress has also been shown to cause DNA damage, lipid peroxidation, and protein oxidation.
実験室実験の利点と制限
DMNQ has several advantages for lab experiments. It is a potent and specific generator of 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone, which makes it a useful tool for studying oxidative stress. DMNQ is also stable and can be stored for long periods of time. However, DMNQ also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. DMNQ can also generate 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone non-specifically, which can lead to oxidative damage to cellular components other than the target molecule.
将来の方向性
DMNQ has several potential future directions for scientific research. One potential direction is to develop new therapies for diseases that are caused by oxidative stress. DMNQ can be used to screen for potential drugs that can reduce oxidative damage and prevent disease progression. Another potential direction is to study the role of oxidative stress in aging and age-related diseases. DMNQ can be used to study the effects of oxidative stress on cellular aging and to develop new therapies to slow down the aging process. Finally, DMNQ can be used to study the effects of environmental toxins on cellular processes. DMNQ can be used to screen for potential toxins that can cause oxidative damage and to develop new strategies to prevent environmental toxicity.
Conclusion
In conclusion, DMNQ is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNQ is a potent and specific generator of 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone, which makes it a useful tool for studying oxidative stress. DMNQ-induced oxidative stress has been shown to cause various biochemical and physiological effects, which can lead to the development of new therapies for various diseases. DMNQ has several advantages and limitations for lab experiments, and its potential future directions are promising for scientific research.
合成法
DMNQ can be synthesized by reacting 2-acetyl-1-naphthol with 3,5-dimethylpyridine in the presence of a Lewis acid catalyst. The resulting product is then treated with acetic anhydride to yield DMNQ. This synthesis method has been optimized to yield high purity DMNQ with a high yield.
科学的研究の応用
DMNQ has been extensively used in scientific research to study oxidative stress and its effects on cellular processes. DMNQ can generate 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone, which can cause oxidative damage to cells and tissues. This oxidative damage can lead to various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. DMNQ has been used to study the role of oxidative stress in these diseases and to develop new therapies to treat them.
特性
IUPAC Name |
4,6-dimethyl-3-[(E)-2-methyl-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-13-11-15(3)22-21(24)19(13)20(23)14(2)12-17-9-6-8-16-7-4-5-10-18(16)17/h4-12H,1-3H3,(H,22,24)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXMVTLWCRBIQE-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5441162.png)
![N-(3-methylbenzyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5441170.png)
![1-{5-[2-hydroxy-3-(4-morpholinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B5441172.png)
![1-[1-({6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5441179.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5441189.png)
![2-[1-(3-methoxybenzyl)-4-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2-piperazinyl]ethanol](/img/structure/B5441197.png)
![1-(4-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5441203.png)

![N-(4-fluorophenyl)-2-{4-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}acetamide](/img/structure/B5441214.png)
![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-morpholinecarboxylic acid](/img/structure/B5441229.png)
![N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5441245.png)
